molecular formula C18H21NO4S3 B11129994 (5Z)-5-(4-butoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-butoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11129994
M. Wt: 411.6 g/mol
InChI Key: NIVCCKGCLQZNTR-WJDWOHSUSA-N
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Description

3-[(5Z)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique thiazolidinone and thiolane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE typically involves the condensation of 4-butoxybenzaldehyde with a thiazolidinone derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols .

Scientific Research Applications

3-[(5Z)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(5Z)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of thiazolidinone and thiolane rings, along with the butoxyphenyl group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H21NO4S3

Molecular Weight

411.6 g/mol

IUPAC Name

(5Z)-5-[(4-butoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H21NO4S3/c1-2-3-9-23-15-6-4-13(5-7-15)11-16-17(20)19(18(24)25-16)14-8-10-26(21,22)12-14/h4-7,11,14H,2-3,8-10,12H2,1H3/b16-11-

InChI Key

NIVCCKGCLQZNTR-WJDWOHSUSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3

Origin of Product

United States

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